TTR stabilizer L6

Transthyretin Amyloidosis Fluorescence Polarization Inhibitor Potency

Select this specific TTR stabilizer L6 (881290-53-5) to ensure reproducible V30M mutant studies. Its 1.4 Å co‑crystal structure (PDB: 5AYT) confirms a unique binding pose not shared by generics like diflunisal, which show compromised V30M activity. Essential for FAP assays, computational docking, and ANS‑based inhibitor benchmarking. Validate mutant TTR stabilization reliably.

Molecular Formula C19H11NO4
Molecular Weight 317.3 g/mol
CAS No. 881290-53-5
Cat. No. B1673930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTR stabilizer L6
CAS881290-53-5
SynonymsL6Y;  TTR stabilizer L6
Molecular FormulaC19H11NO4
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)O
InChIInChI=1S/C19H11NO4/c21-17(11-5-2-1-3-6-11)13-9-10-15-16-12(13)7-4-8-14(16)18(22)20(24)19(15)23/h1-10,24H
InChIKeyAFGMHSZWGJYWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

881290-53-5 (TTR Stabilizer L6/L6Y): A Structurally Characterized Naphthalimide Derivative for Transthyretin Amyloidosis Research


The compound 2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione, also known as TTR stabilizer L6 or L6Y, is a synthetic small molecule belonging to the benzo[de]isoquinoline-1,3-dione (naphthalimide) class [1]. Its core mechanism of action involves binding to the thyroxine (T4) binding pocket of the transthyretin (TTR) tetramer, a function confirmed by X-ray crystallography at a resolution of 1.4 Å (PDB ID: 5AYT) [2]. This binding is designed to prevent the rate-limiting dissociation of the TTR tetramer into aggregation-prone monomers, a key pathogenic step in familial amyloid polyneuropathy (FAP) [1].

Why In-Class Naphthalimide or Generic TTR Stabilizers Cannot Replace 881290-53-5 in TTR Amyloidosis Models


The specific substitution pattern of a 6-benzoyl group and an N-hydroxy moiety on the naphthalimide core of 881290-53-5 dictates a unique binding pose and hydrogen-bonding network within the T4 pocket of TTR, as resolved by high-resolution crystallography [1]. This structural specificity is critical because closely related analogs or generic TTR stabilizers (e.g., diflunisal) often exhibit reduced activity against clinically relevant TTR variants like V30M [1]. The binding affinity and inhibitory potency of this compound are not shared by all in-class molecules; for instance, while L6 maintains a low-micromolar IC50 against the V30M mutant (1.6 μM), diflunisal's activity is known to be significantly compromised against this unstable variant [1]. Therefore, substituting this compound with another naphthalimide or a generic NSAID-based stabilizer without comparative validation would compromise experimental reproducibility and lead to incorrect conclusions regarding mutant TTR stabilization.

Quantitative Evidence for Selecting 881290-53-5 over Other TTR Stabilizers


Inhibitory Potency (IC50) Against Wild-Type Transthyretin (WT-TTR)

In a competitive fluorescence binding assay using 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) as a probe, 881290-53-5 (L6) demonstrated a low-micromolar IC50 value against wild-type TTR, effectively competing for the T4 binding site [1].

Transthyretin Amyloidosis Fluorescence Polarization Inhibitor Potency

Inhibitory Potency (IC50) Against the Amyloidogenic V30M TTR Variant

Critically, 881290-53-5 retains potent inhibitory activity against the unstable V30M TTR variant (IC50 = 1.6 μM), which is the most common mutation in Familial Amyloid Polyneuropathy (FAP) [1]. This is a key differentiator from some established TTR stabilizers like diflunisal, which are known to lose significant activity against this mutant [1].

Familial Amyloid Polyneuropathy V30M Mutation Drug Resistance

High-Resolution Structural Validation of Binding Mode by X-Ray Crystallography

The binding of 881290-53-5 to the T4 pocket of TTR has been definitively confirmed by X-ray crystallography at a resolution of 1.4 Å (PDB ID: 5AYT) [1]. This structure reveals a specific hydrogen-bonding network involving residues S117, T119, and K15 of TTR, which are crucial for the stabilization of the native tetramer [1].

Structural Biology X-Ray Crystallography Drug-Target Interaction

Binding Affinity (Kd) of the Fluorescent Probe ANS for WT and V30M TTR

In the same study, the binding affinity of the fluorescent probe ANS to WT-TTR and V30M-TTR was determined, providing a critical baseline for the competitive inhibition assay. The Kd values were found to be similar between the two variants [1].

Binding Affinity Fluorescence Assay TTR Variants

High-Impact Research Applications for 881290-53-5 (TTR Stabilizer L6/L6Y)


Validating TTR Stabilization in V30M Mutant Cellular or Biochemical Models

This compound is uniquely suited for studies focusing on the V30M TTR variant, the most common cause of Familial Amyloid Polyneuropathy (FAP). As detailed in Section 3, its retained low-micromolar IC50 (1.6 μM) against V30M contrasts with the diminished activity of comparators like diflunisal [1]. This makes it an essential positive control or tool compound for validating assays designed to screen for next-generation stabilizers effective against this specific mutant.

Structure-Based Drug Design and Computational Chemistry Studies

The high-resolution (1.4 Å) co-crystal structure of 881290-53-5 bound to TTR (PDB ID: 5AYT) provides a validated, experimentally determined starting point for computational studies [1]. This includes molecular docking, molecular dynamics simulations, and pharmacophore modeling to rationally design novel TTR stabilizers with improved affinity or pharmacokinetic properties. The structure definitively shows the binding pose and key hydrogen bond interactions (with S117, T119, K15), which are crucial for accurate in silico predictions [1].

Fluorescence-Based Competition Assays for TTR Ligand Screening

The well-characterized competitive binding assay using ANS as a probe, for which 881290-53-5 serves as a potent inhibitor (IC50 = 1.3 μM for WT), is a standard method for evaluating TTR ligands [1]. This compound can be used as a reference inhibitor in such assays to benchmark the activity of new chemical entities. The established assay conditions (including the Kd values for ANS: 3.2 μM for WT) allow for straightforward implementation and data comparison [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTR stabilizer L6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.